(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide is classified as an amino acid derivative. It contains a chiral center at the second carbon atom, making it a chiral compound. The compound's structure includes a brominated pyridine moiety, which is often associated with biological activity in various pharmacological contexts. The compound is cataloged under the CAS number 1353995-95-5 .
The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide can be approached through several synthetic routes:
The molecular formula of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide is C10H13BrN2O. Its structure features:
The compound's stereochemistry is defined by the (S) configuration at the amino acid center, influencing its interaction with biological receptors.
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide can participate in various chemical reactions:
Key physical and chemical properties include:
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide has potential applications in:
Chiral induction in this compound centers on stereoselective construction of the (S)-configured α-amino amide moiety. Three predominant methodologies are employed:
Table 1: Chiral Induction Methods Comparison
Method | Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase B | >98 | 45–48* | Theoretical yield ≤50% |
Chiral Auxiliary | Evans' Oxazolidinone | 95–97 | 68–72 | Multi-step synthesis |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh | 99 | 90–93 | High catalyst cost |
* Reflects yield of single enantiomer after resolution
Amide bond formation between (S)-2-amino-3-methylbutyric acid and 6-bromo-3-(methylaminomethyl)pyridazine is critical. Ethyl dimethylaminopropyl carbodiimide (EDCI)-mediated condensation proves optimal:
Table 2: Coupling Reagent Performance
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
EDCI/HoBt | DCM | 0–5 | 4 | 88 | <1 |
HATU/DIPEA | DMF | 25 | 1 | 85 | 3–5 |
DCC/DMAP | THF | 25 | 12 | 76 | 8–10 |
Functional group interconversions in precursors utilize selective reduction strategies:
Final compound purification addresses challenges from polar byproducts and enantiopurity retention:
Translating laboratory synthesis to industrial production faces three key hurdles:
Table 3: Scalability Comparison of Key Steps
Process Step | Lab Scale (10 g) | Pilot Scale (5 kg) | Key Adaptation |
---|---|---|---|
Amide Coupling | EDCI/DCM, 4 h, 88% yield | EDCI/MTBE, 1.5 h, 92% yield | Solvent switch to MTBE; continuous flow |
Reduction | NaBH₄, 0°C, 85% yield | Catalytic H₂, 50 psi, 95% yield | Fixed-bed hydrogenation reactor |
Purification | Column chromatography | Crystallization (EtOAc/H₂O) | Eliminates silica gel |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0